molecular formula C10H10N2O B13411316 3-Methoxyisoquinolin-1-amine

3-Methoxyisoquinolin-1-amine

Cat. No.: B13411316
M. Wt: 174.20 g/mol
InChI Key: FZDXWASHIYIYQZ-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-1-amine is an organic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the third position and an amine group at the first position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-1-amine typically involves the methoxylation of isoquinoline derivatives followed by amination. One common method includes the reaction of 3-methoxyisoquinoline with ammonia or an amine source under suitable conditions to introduce the amine group at the first position .

Industrial Production Methods: large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

3-Methoxyisoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxyisoquinolin-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Methoxyisoquinolin-3-amine
  • 3-Aminoisoquinoline
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 3-Methoxyisoquinolin-1-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-methoxyisoquinolin-1-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3,(H2,11,12)

InChI Key

FZDXWASHIYIYQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

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